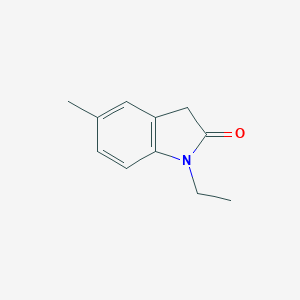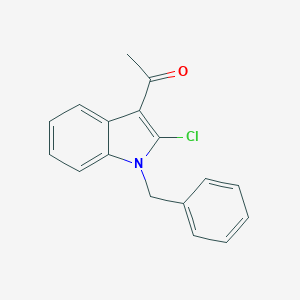
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide may induce cell death by activating certain signaling pathways that are involved in apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has minimal toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the safety profile of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide and its potential therapeutic applications in other diseases.
Synthesemethoden
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
Produktname |
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Molekularformel |
C16H14F3NO |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-8-11(2)14(9-10)20-15(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
UCZJWRDJXKOFDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















